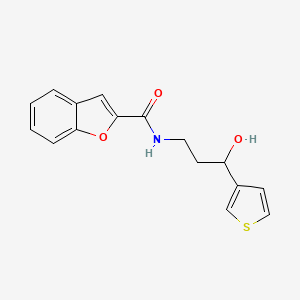

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a thiophene ring, a benzofuran ring, and a carboxamide group .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Benzofuran derivatives can be synthesized through a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Benzofuran is a heterocyclic compound having a benzene ring fused to a furan ring .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Benzofuran derivatives have been used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The development of novel synthetic methodologies for derivatives of benzofuran and thiophene-containing compounds is a significant area of research. For instance, the work by Vincetti et al. (2016) presents a versatile and efficient microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, showcasing the potential for rapid identification of biologically active compounds in drug-discovery campaigns (Vincetti et al., 2016).

Antimicrobial and Antibacterial Activities

Several studies focus on the antimicrobial and antibacterial activities of benzofuran and thiophene derivatives. Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides, testing their microbiological activity against various bacterial strains, highlighting their potential as antibiotic agents (Mobinikhaledi et al., 2006).

Pharmacological Evaluations

The exploration of benzofuran derivatives in pharmacological contexts, such as their role as ligands for sigma receptors, is another critical area. Marriott et al. (2012) synthesized 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrating high affinity at the sigma-1 receptor and indicating their potential for developing new therapeutic agents (Marriott et al., 2012).

Antinociceptive Activity

Research by Shipilovskikh et al. (2020) on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides explores the antinociceptive activity of synthesized compounds, contributing to the understanding of pain management and therapeutic applications (Shipilovskikh et al., 2020).

Mecanismo De Acción

Target of Action

For example, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, some substituted benzofurans have shown significant anticancer activities .

Mode of Action

The biological activities of thiophene and benzofuran derivatives are often due to their interaction with various cellular targets .

Biochemical Pathways

Without specific information on “N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Given the wide range of biological activities exhibited by thiophene and benzofuran derivatives, it’s likely that multiple pathways could be involved .

Result of Action

Thiophene and benzofuran derivatives have been shown to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWXFOVTCOGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2680520.png)

![3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid](/img/structure/B2680522.png)

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)

![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)